Cas no 1170963-23-1 (N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide)

N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide
- N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide
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- インチ: 1S/C13H14N6O2S2/c20-23(21,13-3-1-8-22-13)18-6-5-14-11-9-12(16-10-15-11)19-7-2-4-17-19/h1-4,7-10,18H,5-6H2,(H,14,15,16)
- InChIKey: AHRRPAHYEAAUAX-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCNC2=CC(N3C=CC=N3)=NC=N2)(=O)=O)SC=CC=1
N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5561-0155-25mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-2mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-5μmol |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-30mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-2μmol |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-10μmol |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-5mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-40mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-1mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5561-0155-20mg |
N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)thiophene-2-sulfonamide |
1170963-23-1 | 20mg |
$99.0 | 2023-09-09 |
N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Book reviews
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3. Book reviews
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamideに関する追加情報
Professional Introduction to N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide (CAS No. 1170963-23-1)
N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide, a compound with the CAS number 1170963-23-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key pharmacophoric elements, including a thiophene ring, a pyrimidine moiety, and a pyrazole substituent, which collectively contribute to its unique chemical and biological properties.
The thiophene-2-sulfonamide core of the molecule is particularly noteworthy, as sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring further enhances the compound's ability to interact with biological targets, thereby modulating various cellular processes. In recent years, there has been a surge in research focusing on thiophene derivatives due to their role in developing novel drug candidates that exhibit improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The pyrimidine and pyrazole moieties are particularly important in this context, as they can serve as scaffolds for designing molecules that selectively target aberrant signaling pathways in tumor cells. Current research indicates that this compound may inhibit the activity of enzymes such as tyrosine kinases, which are often overexpressed in various types of cancer.
In addition to its anti-cancer potential, N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide has shown promise in preclinical studies as a modulator of inflammatory responses. The sulfonamide group is known to interact with bacterial cell walls and inhibit bacterial growth, making this compound a candidate for developing new antibiotics. Moreover, its ability to modulate inflammatory cytokine production suggests that it may have therapeutic benefits in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the thiophene-sulfonamide core, followed by functionalization with the pyrimidine and pyrazole moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only enhance the yield but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacological evaluation of N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines while exhibiting low toxicity towards normal cells. This selective cytotoxicity is attributed to its ability to target specific enzymes involved in cancer cell survival and proliferation. Additionally, the compound has shown potential in inhibiting angiogenesis, a process critical for tumor growth and metastasis.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)thiophene-2-sulfonamide with biological targets using molecular docking simulations. These simulations have provided valuable insights into how the compound interacts with enzymes such as kinases at an atomic level. This information has been instrumental in designing derivatives with enhanced potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.
The development of N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-yalamino}ethyl)thiophene-2-sulfonamide also highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations facilitate the integration of diverse expertise into drug discovery programs, leading to more innovative and effective therapeutic solutions. The compound serves as a prime example of how structural modifications can lead to significant improvements in biological activity.
In conclusion, N-(2-{6-(1H-pyrazol-1-yloxylylamin0ethyl})thiophene 23 - 11 sulfonamide is a multifaceted compound with substantial potential in oncology and inflammation research . Its unique structural features , combined with promising preclinical results , make it an attractive candidate for further development into novel therapeutics . As research continues , it is anticipated that additional applications for this compound will be uncovered , further solidifying its importance in pharmaceutical chemistry .
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